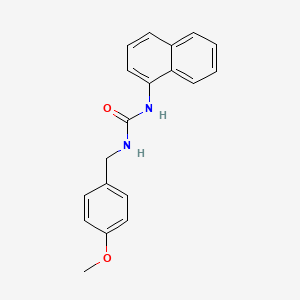

![molecular formula C16H13FN4O2S B5868192 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5868192.png)

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea” is a compound that contains a 1,3,4-thiadiazole moiety . Thiadiazole derivatives are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves an amidation reaction . The specific synthesis process for “N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea” is not available in the retrieved resources.Scientific Research Applications

Anti-Breast Cancer Agent

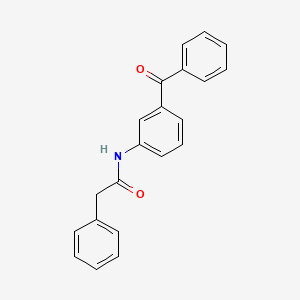

A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized and studied for its binding affinity to the human estrogen alpha receptor (ERα). The results showed that the binding affinity of the synthesized compound to ERα was close to 4-OHT, a native ligand .

Anticonvulsant Agent

1,3,4-Thiadiazole derivatives have shown good potency as anticonvulsant agents. They are highly effective and have less toxicity. These compounds have been used in the treatment of epilepsy, a CNS disease characterized by abnormal neuronal activity causing seizures .

Anti-Tumor Agent

1,3,4-Thiadiazole derivatives have also been reported to exhibit anti-tumor activity. They have been used in the treatment of various types of cancer, including breast cancer .

Antimicrobial Agent

1,3,4-Thiadiazole derivatives have been used for their antimicrobial properties. They have been effective against a variety of microbial infections .

Anti-Inflammatory Agent

1,3,4-Thiadiazole derivatives have been used for their anti-inflammatory properties. They have been effective in reducing inflammation in various conditions .

Antioxidant Agent

1,3,4-Thiadiazole derivatives have been used for their antioxidant properties. They have been effective in neutralizing harmful free radicals in the body .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazole-based compounds, have been found to exhibit a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that 1,3,4-thiadiazole-based compounds can interact with their targets and induce changes that lead to various biological activities .

Biochemical Pathways

It is known that 1,3,4-thiadiazol-based compounds can affect a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Some 1,3,4-thiadiazole-based compounds have been found to exhibit higher cytotoxic activity than doxorubicin against certain cancer cell lines .

properties

IUPAC Name |

1-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2S/c1-23-13-5-3-2-4-12(13)18-15(22)19-16-21-20-14(24-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTQXONPTXSXKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5868126.png)

![1-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5868128.png)

![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5868135.png)

![2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B5868142.png)

![N-[2-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B5868171.png)

![7-(difluoromethyl)-N-(2-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5868173.png)

![ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868181.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5868198.png)